molecular formula C6H6FNO B1404243 2-Fluoro-5-methylpyridin-3-ol CAS No. 1184172-53-9

2-Fluoro-5-methylpyridin-3-ol

Cat. No.: B1404243
CAS No.: 1184172-53-9
M. Wt: 127.12 g/mol
InChI Key: QGARNFBBEGRKKG-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylpyridin-3-ol is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methylpyridin-3-ol can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine, which can then be further modified to obtain this compound .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve the use of fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C). These methods are designed to maximize yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methylpyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

2-Fluoro-5-methylpyridin-3-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is employed in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methylpyridin-3-ol involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 2,6-Difluoropyridine
  • 3-Fluoro-5-methylpyridin-4-amine

Uniqueness

2-Fluoro-5-methylpyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated pyridines, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

2-fluoro-5-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGARNFBBEGRKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30739538
Record name 2-Fluoro-5-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30739538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184172-53-9
Record name 2-Fluoro-5-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30739538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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